Cas no 82019-32-7 (7-Bromo-1-methyl-1H-quinoxalin-2-one)

7-Bromo-1-methyl-1H-quinoxalin-2-one structure
82019-32-7 structure
Product Name:7-Bromo-1-methyl-1H-quinoxalin-2-one
CAS No:82019-32-7
MF:C9H7BrN2O
MW:239.068681001663
MDL:MFCD10000855
CID:706506
PubChem ID:12826370
Update Time:2024-12-09

7-Bromo-1-methyl-1H-quinoxalin-2-one Chemical and Physical Properties

Names and Identifiers

    • 7-Bromo-1-methyl-1H-quinoxalin-2-one
    • 2(1H)-Quinoxalinone,7-bromo-1-methyl-
    • 7-bromo-1-methylquinoxalin-2-one
    • 7-Bromo-1-methyl-2(1H)-quinoxalinone (ACI)
    • 7-Bromo-1-methylquinoxalin-2(1H)-one
    • AKOS015835938
    • SCHEMBL3235078
    • CS-0019322
    • NNVQENRTPCMCNA-UHFFFAOYSA-N
    • 82019-32-7
    • DS-0515
    • 7-bromo-1-methyl-1,2-dihydroquinoxalin-2-one
    • DTXSID50510861
    • AB56064
    • FS-2858
    • MFCD10000855
    • MDL: MFCD10000855
    • Inchi: 1S/C9H7BrN2O/c1-12-8-4-6(10)2-3-7(8)11-5-9(12)13/h2-5H,1H3
    • InChI Key: NNVQENRTPCMCNA-UHFFFAOYSA-N
    • SMILES: O=C1N(C)C2C(=CC=C(C=2)Br)N=C1

Computed Properties

  • Exact Mass: 237.97400
  • Monoisotopic Mass: 237.97418g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 32.7Ų

Experimental Properties

  • Color/Form: No data available
  • Density: 1.6±0.1 g/cm3
  • Melting Point: Not available
  • Boiling Point: 367.1±44.0 °C at 760 mmHg
  • Flash Point: 175.8±28.4 °C
  • Refractive Index: 1.67
  • PSA: 34.89000
  • LogP: 1.69600
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

7-Bromo-1-methyl-1H-quinoxalin-2-one Security Information

7-Bromo-1-methyl-1H-quinoxalin-2-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
076783-250mg
7-Bromo-1-methyl-1H-quinoxalin-2-one
82019-32-7 95%
250mg
£78.00 2022-03-01
Fluorochem
076783-1g
7-Bromo-1-methyl-1H-quinoxalin-2-one
82019-32-7 95%
1g
£194.00 2022-03-01
Fluorochem
076783-5g
7-Bromo-1-methyl-1H-quinoxalin-2-one
82019-32-7 95%
5g
£581.00 2022-03-01
TRC
B697723-25mg
7-Bromo-1-methyl-1h-quinoxalin-2-one
82019-32-7
25mg
$ 64.00 2023-04-18
TRC
B697723-50mg
7-Bromo-1-methyl-1h-quinoxalin-2-one
82019-32-7
50mg
$ 87.00 2023-04-18
TRC
B697723-100mg
7-Bromo-1-methyl-1h-quinoxalin-2-one
82019-32-7
100mg
$ 138.00 2023-04-18
TRC
B697723-250mg
7-Bromo-1-methyl-1h-quinoxalin-2-one
82019-32-7
250mg
$ 230.00 2023-04-18
Ambeed
A206593-50mg
7-Bromo-1-methyl-1H-quinoxalin-2-one
82019-32-7 95%
50mg
$32.0 2025-04-16
Ambeed
A206593-100mg
7-Bromo-1-methyl-1H-quinoxalin-2-one
82019-32-7 95%
100mg
$39.0 2025-04-16
Ambeed
A206593-250mg
7-Bromo-1-methyl-1H-quinoxalin-2-one
82019-32-7 95%
250mg
$47.0 2025-04-16

7-Bromo-1-methyl-1H-quinoxalin-2-one Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt
1.2 Solvents: Water ;  rt
Reference
Oxidative Coupling of 4-Hydroxycoumarins with Quinoxalin-2(1H)-ones Induced by Visible Light under Aerobic Conditions
Laze, Loris; et al, European Journal of Organic Chemistry, 2023, 26(6),

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt
Reference
Visible-light-photocatalysis driven denitrogenative/radical 1,3-shift of benzotriazole: access to 3-aryl-aminoquinoxalin-2(1H)-one scaffolds
Yi, Bing; et al, Organic Chemistry Frontiers, 2023, 10(2), 531-539

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt
Reference
Highly efficient synthesis of C3-heteroaryl 3-fluorooxindoles via a one-pot stepwise Ce(III)/photoassisted cross-dehydrogenative coupling/fluorooxidation process
Zhang, Letian; et al, Organic Chemistry Frontiers, 2023, 10(3), 668-674

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Potassium iodide Solvents: Dimethylformamide ;  overnight, rt
Reference
Visible-Light-Driven Multicomponent Radical Cascade Versatile Alkylation of Quinoxalinones Enabled by Electron Donor Acceptor Complex in Water
Sun, Bin; et al, Advanced Synthesis & Catalysis, 2023, 365(7), 1020-1026

Production Method 5

Reaction Conditions
1.1 Solvents: Ethanol ;  overnight, 25 °C
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt
Reference
Direct Alkylation of Quinoxalinones with Boracene-Based Alkylborate under Visible Light Irradiation
Zhao, Wenyan; et al, Journal of Organic Chemistry, 2023, 88(9), 6218-6226

Production Method 6

Reaction Conditions
1.1 Solvents: Ethanol ;  overnight, reflux
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt
2.2 Solvents: Water ;  rt
Reference
Oxidative Coupling of 4-Hydroxycoumarins with Quinoxalin-2(1H)-ones Induced by Visible Light under Aerobic Conditions
Laze, Loris; et al, European Journal of Organic Chemistry, 2023, 26(6),

Production Method 7

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt
Reference
Direct Alkylation of Quinoxalinones with Boracene-Based Alkylborate under Visible Light Irradiation
Zhao, Wenyan; et al, Journal of Organic Chemistry, 2023, 88(9), 6218-6226

Production Method 8

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  24 h, rt
Reference
Direct Access to Strained Fused Dihalo-Aziridino Quinoxalinones via C3-Alkylation Followed by Tandem Cyclization
Khade, Vikas V.; et al, Journal of Organic Chemistry, 2023, 88(13), 8010-8023

Production Method 9

Reaction Conditions
1.1 Solvents: Ethanol ;  1 h, reflux; 16 h, rt
1.2 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  16 h, rt
Reference
Construction of C(sp2)-C(sp3) Bond between Quinoxalin-2(1H)-ones and N-Hydroxyphthalimide Esters via Photocatalytic Decarboxylative Coupling
Yan, Zhiyang; et al, Chemistry - An Asian Journal, 2019, 14(19), 3344-3349

Production Method 10

Reaction Conditions
1.1 Solvents: Ethanol ;  1 h, reflux
2.1 Reagents: Potassium carbonate ,  Potassium iodide Solvents: Dimethylformamide ;  overnight, rt
Reference
Visible-Light-Driven Multicomponent Radical Cascade Versatile Alkylation of Quinoxalinones Enabled by Electron Donor Acceptor Complex in Water
Sun, Bin; et al, Advanced Synthesis & Catalysis, 2023, 365(7), 1020-1026

Production Method 11

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt
Reference
Selectfluor Mediated Direct C-H Fluorination of 3-Heteroaryl-Oxindoles
Qin, Hui ; et al, Journal of Organic Chemistry, 2024, 89(1), 740-747

Production Method 12

Reaction Conditions
1.1 Solvents: Ethanol ;  2 h, reflux; 1 h, rt
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt
Reference
Selectfluor Mediated Direct C-H Fluorination of 3-Heteroaryl-Oxindoles
Qin, Hui ; et al, Journal of Organic Chemistry, 2024, 89(1), 740-747

7-Bromo-1-methyl-1H-quinoxalin-2-one Raw materials

7-Bromo-1-methyl-1H-quinoxalin-2-one Preparation Products

7-Bromo-1-methyl-1H-quinoxalin-2-one Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:82019-32-7)7-Bromo-1-methyl-1H-quinoxalin-2-one
Order Number:A864468
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:46
Price ($):440.0
Email:sales@amadischem.com
Recommended suppliers
Amadis Chemical Company Limited
(CAS:82019-32-7)7-Bromo-1-methyl-1H-quinoxalin-2-one
A864468
Purity:99%
Quantity:5g
Price ($):440.0
Email